molecular formula C9H17N B1582703 trans-Decahydroquinoline CAS No. 767-92-0

trans-Decahydroquinoline

Cat. No. B1582703
M. Wt: 139.24 g/mol
InChI Key: POTIYWUALSJREP-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05239120

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 64.4 g (92 ml) of γ-aluminum oxide there were passed upwardly, per hour, 55.4 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.352 mole) and 875 ml of liquid ammonia (525 g, 30.9 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 200 standard liters (8.9 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. After an on-stream of 3.5 hours the separation and distillation measures as per Example 2 had yielded, besides 33.1 g of decahydroquinoline, 138.8 of 2-(3-aminopropyl)-cyclohexylamine, this corresponding to a yield of 2-(3-aminopropyl)-cyclohexylamine of 71.5% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
55.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
875 mL
Type
reactant
Reaction Step Three
Quantity
525 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].N.[H][H]>>[NH:2]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][CH2:1]1

Inputs

Step One
Name
γ-aluminum oxide
Quantity
92 mL
Type
reactant
Smiles
Step Two
Name
Quantity
55.4 g
Type
reactant
Smiles
C(#N)CCC1C(CCCC1)=O
Step Three
Name
liquid
Quantity
875 mL
Type
reactant
Smiles
Step Four
Name
Quantity
525 g
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
WAIT
Type
WAIT
Details
there were passed upwardly, per hour
CUSTOM
Type
CUSTOM
Details
a temperature of 70° C
CUSTOM
Type
CUSTOM
Details
the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
CUSTOM
Type
CUSTOM
Details
a temperature of 120° C
CUSTOM
Type
CUSTOM
Details
After an on-stream of 3.5 hours the separation and distillation measures as per Example 2
Duration
3.5 h

Outcomes

Product
Name
Type
product
Smiles
N1CCCC2CCCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 33.1 g
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05239120

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 64.4 g (92 ml) of γ-aluminum oxide there were passed upwardly, per hour, 55.4 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.352 mole) and 875 ml of liquid ammonia (525 g, 30.9 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 200 standard liters (8.9 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. After an on-stream of 3.5 hours the separation and distillation measures as per Example 2 had yielded, besides 33.1 g of decahydroquinoline, 138.8 of 2-(3-aminopropyl)-cyclohexylamine, this corresponding to a yield of 2-(3-aminopropyl)-cyclohexylamine of 71.5% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
55.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
875 mL
Type
reactant
Reaction Step Three
Quantity
525 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].N.[H][H]>>[NH:2]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][CH2:1]1

Inputs

Step One
Name
γ-aluminum oxide
Quantity
92 mL
Type
reactant
Smiles
Step Two
Name
Quantity
55.4 g
Type
reactant
Smiles
C(#N)CCC1C(CCCC1)=O
Step Three
Name
liquid
Quantity
875 mL
Type
reactant
Smiles
Step Four
Name
Quantity
525 g
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
WAIT
Type
WAIT
Details
there were passed upwardly, per hour
CUSTOM
Type
CUSTOM
Details
a temperature of 70° C
CUSTOM
Type
CUSTOM
Details
the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
CUSTOM
Type
CUSTOM
Details
a temperature of 120° C
CUSTOM
Type
CUSTOM
Details
After an on-stream of 3.5 hours the separation and distillation measures as per Example 2
Duration
3.5 h

Outcomes

Product
Name
Type
product
Smiles
N1CCCC2CCCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 33.1 g
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05239120

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 64.4 g (92 ml) of γ-aluminum oxide there were passed upwardly, per hour, 55.4 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.352 mole) and 875 ml of liquid ammonia (525 g, 30.9 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 200 standard liters (8.9 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. After an on-stream of 3.5 hours the separation and distillation measures as per Example 2 had yielded, besides 33.1 g of decahydroquinoline, 138.8 of 2-(3-aminopropyl)-cyclohexylamine, this corresponding to a yield of 2-(3-aminopropyl)-cyclohexylamine of 71.5% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
55.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
875 mL
Type
reactant
Reaction Step Three
Quantity
525 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].N.[H][H]>>[NH:2]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][CH2:1]1

Inputs

Step One
Name
γ-aluminum oxide
Quantity
92 mL
Type
reactant
Smiles
Step Two
Name
Quantity
55.4 g
Type
reactant
Smiles
C(#N)CCC1C(CCCC1)=O
Step Three
Name
liquid
Quantity
875 mL
Type
reactant
Smiles
Step Four
Name
Quantity
525 g
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
WAIT
Type
WAIT
Details
there were passed upwardly, per hour
CUSTOM
Type
CUSTOM
Details
a temperature of 70° C
CUSTOM
Type
CUSTOM
Details
the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
CUSTOM
Type
CUSTOM
Details
a temperature of 120° C
CUSTOM
Type
CUSTOM
Details
After an on-stream of 3.5 hours the separation and distillation measures as per Example 2
Duration
3.5 h

Outcomes

Product
Name
Type
product
Smiles
N1CCCC2CCCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 33.1 g
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05239120

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 64.4 g (92 ml) of γ-aluminum oxide there were passed upwardly, per hour, 55.4 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.352 mole) and 875 ml of liquid ammonia (525 g, 30.9 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 200 standard liters (8.9 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. After an on-stream of 3.5 hours the separation and distillation measures as per Example 2 had yielded, besides 33.1 g of decahydroquinoline, 138.8 of 2-(3-aminopropyl)-cyclohexylamine, this corresponding to a yield of 2-(3-aminopropyl)-cyclohexylamine of 71.5% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
55.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
875 mL
Type
reactant
Reaction Step Three
Quantity
525 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].N.[H][H]>>[NH:2]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][CH2:1]1

Inputs

Step One
Name
γ-aluminum oxide
Quantity
92 mL
Type
reactant
Smiles
Step Two
Name
Quantity
55.4 g
Type
reactant
Smiles
C(#N)CCC1C(CCCC1)=O
Step Three
Name
liquid
Quantity
875 mL
Type
reactant
Smiles
Step Four
Name
Quantity
525 g
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
WAIT
Type
WAIT
Details
there were passed upwardly, per hour
CUSTOM
Type
CUSTOM
Details
a temperature of 70° C
CUSTOM
Type
CUSTOM
Details
the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
CUSTOM
Type
CUSTOM
Details
a temperature of 120° C
CUSTOM
Type
CUSTOM
Details
After an on-stream of 3.5 hours the separation and distillation measures as per Example 2
Duration
3.5 h

Outcomes

Product
Name
Type
product
Smiles
N1CCCC2CCCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 33.1 g
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.